エチルチアゾール-4-カルボン酸エステル

概要

説明

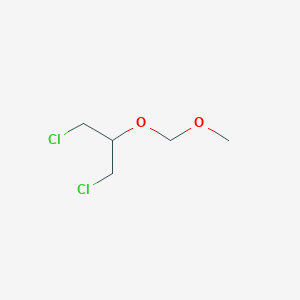

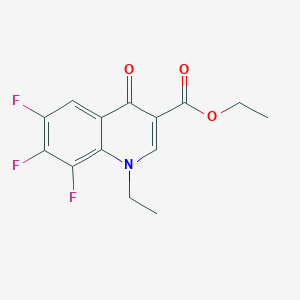

Ethyl thiazole-4-carboxylate, also known as Ethyl thiazole-4-carboxylate, is a useful research compound. Its molecular formula is C6H7NO2S and its molecular weight is 157.19 g/mol. The purity is usually 95%.

The exact mass of the compound Ethyl thiazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

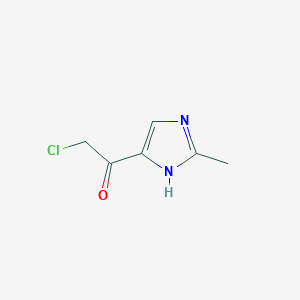

抗菌活性

エチルチアゾール-4-カルボン酸エステルは、シッフ塩基の合成に使用されており、これらのシッフ塩基は顕著な抗菌活性を示すことが報告されています . これらの化合物は、多剤耐性菌株に対して評価されており、いくつかは良好な最小発育阻止濃度(MIC)値を示しています . 例えば、化合物 2a と 2b は、グラム陽性菌の表皮ブドウ球菌とグラム陰性菌の緑膿菌に対して顕著な抗菌作用を示しました .

抗真菌活性

これらのシッフ塩基は、抗菌作用に加えて、抗真菌作用も示すことが報告されています . 化合物 2b は、グロブラタカンジダに対して最大の抗真菌作用を示し、白色カンジダは化合物 2a に対して最大の感受性を示しました .

抗HIV活性

エチルチアゾール-4-カルボン酸エステルを用いて合成されたシッフ塩基は、抗HIV作用を持つことが報告されています .

抗酸化活性

これらの化合物は、抗酸化作用を持つことが報告されています .

抗腫瘍活性

エチルチアゾール-4-カルボン酸エステルは、有望な抗腫瘍活性を示すことが報告されている化合物の合成に使用されています . 合成された化合物は、肝臓癌細胞株 HepG2 に対して決定されました .

抗炎症剤&鎮痛剤

Safety and Hazards

While specific safety and hazard information for Ethyl thiazole-4-carboxylate is not available, general precautions for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and keeping containers tightly closed in a dry, cool and well-ventilated place .

作用機序

Target of Action

Ethyl thiazole-4-carboxylate primarily targets the bacterial enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme catalyzes the reaction of peptidoglycan synthesis by first amino acid addition to peptidoglycan sugar moiety . Peptidoglycan is a key element for bacterial cell wall .

Mode of Action

The compound interacts with its target enzyme, UDP-N-acetylmuramate/L-alanine ligase, and acts as an antagonist . By targeting this ligase enzyme, the bacterial cell integrity can be dismantled, ultimately resulting in bacterial cell death .

Biochemical Pathways

The compound affects the biochemical pathway of peptidoglycan synthesis in bacteria . Peptidoglycan is a crucial component of the bacterial cell wall, and its synthesis is essential for bacterial growth and survival . By inhibiting the enzyme involved in this pathway, the compound disrupts the cell wall integrity, leading to bacterial cell death .

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth due to the disruption of the cell wall integrity . This leads to bacterial cell death, demonstrating the compound’s potential as an antibacterial agent .

生化学分析

Biochemical Properties

Ethyl Thiazole-4-Carboxylate, like other thiazole derivatives, is known to interact with various enzymes, proteins, and other biomolecules. The thiazole ring is highly reactive due to an acidic proton at C-2, making it a significant synthon for the production of a wide range of new chemical compounds

Cellular Effects

Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that Ethyl Thiazole-4-Carboxylate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

特性

IUPAC Name |

ethyl 1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-9-6(8)5-3-10-4-7-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOKFEJMEJKVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407423 | |

| Record name | Ethyl thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14527-43-6 | |

| Record name | Ethyl thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

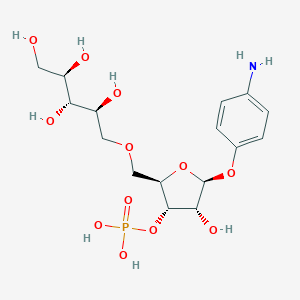

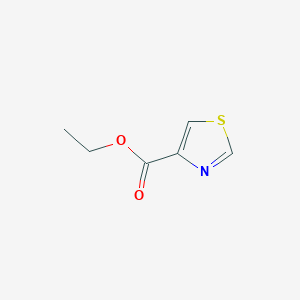

Q1: What is a key application of Ethyl thiazole-4-carboxylate in organic synthesis?

A1: Ethyl thiazole-4-carboxylate serves as a valuable building block in synthesizing novel aza-analogues of Tiazofurin. These analogues, incorporating a 2-[5,5-bis(hydroxymethyl)pyrrolidin-2-yl] moiety as a sugar mimic, have potential antiviral applications. []

Q2: Can you describe a specific synthetic route for Ethyl thiazole-4-carboxylate highlighted in the research?

A2: One method utilizes the reaction of ethyl isocyanoacetate with O-ethyl thioformate. [] This reaction proceeds through a condensation and subsequent cyclization to form the thiazole ring, with ethyl formate as a byproduct. []

Q3: Is there another synthetic approach to Ethyl thiazole-4-carboxylate utilizing isocyanide chemistry?

A3: Yes, reacting β-Dimethylamino-α-isocyanoacrylates with hydrogen sulfide in the presence of triethylamine can yield Ethyl thiazole-4-carboxylate. [] This reaction involves the electrocyclization of a heteropentadienyl anion intermediate followed by an elimination step. []

Q4: What are some potential future research directions related to Ethyl thiazole-4-carboxylate?

A4: Future research could explore:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

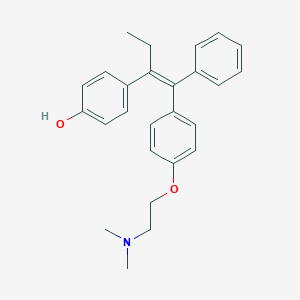

![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)